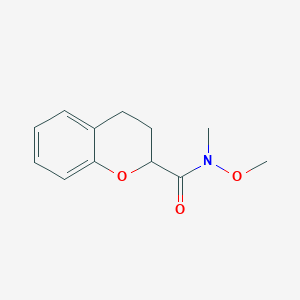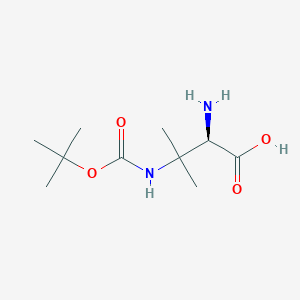
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester
Descripción general
Descripción
. This compound is a derivative of methacrylic acid and is characterized by the presence of a hydroxy group on the cyclohexyl ring. It is commonly used in the production of polymers and copolymers due to its ability to undergo polymerization reactions.
Mecanismo De Acción
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-hydroxycyclohexyl methacrylate . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
It has been used in the preparation of hydrogels, which are three-dimensional networks prepared from hydrophilic polymers .
Cellular Effects
The cellular effects of 4-Hydroxycyclohexyl methacrylate are largely dependent on its incorporation into hydrogels. These hydrogels provide essential structural support, biochemical cues, and the mechanical strength needed for cell adhesion, proliferation, migration, and differentiation .
Molecular Mechanism
When incorporated into hydrogels, it can influence the properties of the hydrogel, which in turn can affect cellular behavior .
Temporal Effects in Laboratory Settings
It is known that the properties of hydrogels, including those made with this compound, can be adjusted to control degradation rates and biological function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester typically involves the esterification of methacrylic acid with 4-hydroxycyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of methacrylic acid and 4-hydroxycyclohexanol to the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions until the reaction is complete. The product is then purified by distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form homopolymers and copolymers.
Esterification: It can react with alcohols to form new esters.
Hydrolysis: The ester group can be hydrolyzed to form methacrylic acid and 4-hydroxycyclohexanol.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Esterification: Catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Esterification: New esters with different alcohol groups.
Hydrolysis: Methacrylic acid and 4-hydroxycyclohexanol.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in the development of medical devices and implants due to its biocompatibility and mechanical properties.
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic acid, cyclohexyl ester: Similar in structure but lacks the hydroxy group on the cyclohexyl ring.
2-Propenoic acid, 2-methyl-, cyclohexyl ester: Another similar compound without the hydroxy group.
2-Propenoic acid, 2-methyl-: A simpler structure without the cyclohexyl ring
Uniqueness
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester is unique due to the presence of the hydroxy group on the cyclohexyl ring, which imparts additional reactivity and the ability to form hydrogen bonds. This feature enhances its utility in applications requiring specific mechanical and adhesive properties .
Propiedades
IUPAC Name |
(4-hydroxycyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h8-9,11H,1,3-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJEEOZPSVNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436772 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203245-10-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)

![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)
![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)
![(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B3049283.png)
![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)



